molecular formula C7H7N3O B130867 5-Propynylcytosine CAS No. 151091-68-8

5-Propynylcytosine

Cat. No. B130867
M. Wt: 149.15 g/mol
InChI Key: QNNARSZPGNJZIX-UHFFFAOYSA-N
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Description

5-Propynylcytosine is a chemical compound with the molecular formula C7H7N3O . It has a molecular weight of 149.15 . The compound is achiral and has no defined stereocenters . It is also known by other systematic names such as 2(1H)-Pyrimidinone, 4-amino-5-(1-propynyl)- .


Synthesis Analysis

The synthesis of 5-Propynylcytosine involves the use of DNA modifying enzymes . A neomorphic DNA methyltransferase is used to generate the unnatural base 5-carboxymethylcytosine . A DNA deaminase capable of precise discrimination between cytosine modification states is also employed . The process requires a novel adapter strategy employing 5-propynylcytosine .


Molecular Structure Analysis

The molecular structure of 5-Propynylcytosine is represented by the SMILES notation CC#CC1=CNC(=O)N=C1N . The InChI representation is InChI=1S/C7H7N3O/c1-2-3-5-4-9-7(11)10-6(5)8/h4H,1H3,(H3,8,9,10,11) .


Chemical Reactions Analysis

The chemical reactions involving 5-Propynylcytosine are primarily related to its role in DNA modification . It is used in Direct Methylation Sequencing (DM-Seq), a method for profiling 5-methylcytosine at single-base resolution . The process results in the accurate and direct detection of only 5mC via a C-to-T transition in sequencing .


Physical And Chemical Properties Analysis

5-Propynylcytosine has a molecular weight of 149.15 . It is achiral, has no defined stereocenters, and has no optical activity . The compound’s physical and chemical properties are determined by its molecular structure .

Scientific Research Applications

Role in Epigenetics and Gene Regulation

5-Formylcytosine (5fC), a derivative of 5-Propynylcytosine, is recognized for its role in the epigenetic regulation of gene expression and cell differentiation. It's involved in the demethylation of DNA and contributes significantly to the growth and development of plants and mammals (Li et al., 2020). Furthermore, 5fC is a stable DNA modification in mammals, suggesting it has functional roles beyond just being a demethylation intermediate (Bachman et al., 2015).

Detection and Quantification Techniques

Advanced methods like photoelectrochemical biosensing have been developed for detecting 5fC, acknowledging the need for rapid, sensitive, and efficient detection due to its low abundance (Li et al., 2020). Techniques like reduced bisulfite sequencing (redBS-Seq) have been introduced for quantitative mapping of 5fC in genomic DNA at single-base resolution, enabling a deeper understanding of its distribution and role in the genome (Booth et al., 2014).

Implications in DNA-Protein Interactions

5fC plays a unique role in forming reversible DNA-protein conjugates, impacting transcription regulation and chromatin remodeling. This feature of 5fC, owing to its aldehyde group, suggests its contribution to the dynamic nature of epigenetic signaling (Ji et al., 2017).

Influence on DNA Flexibility and Nucleosome Stability

Studies have shown that cytosine modifications, including 5fC, significantly influence the physical properties of DNA and chromatin. For instance, 5fC increases DNA flexibility, which in turn impacts the mechanical stability of nucleosomes, suggesting a potential mechanism of gene regulation through alteration of nucleosomal DNA accessibility (Ngo et al., 2016).

Epigenetic Marking and Potential in Disease Diagnosis

5fC serves as an epigenetic mark and plays a crucial role in active DNA demethylation. It is also considered a potential biomarker for diseases like cancer, as its depletion has been observed in tumor tissues compared to normal tissues (Tang et al., 2015).

Future Directions

The future directions for 5-Propynylcytosine are primarily related to its use in DNA sequencing . It is used in DM-Seq, a bisulfite-free method for profiling 5-methylcytosine at single-base resolution . This method has the potential to improve the accuracy of DNA methylation profiling . Future research may focus on optimizing this method and exploring its applications in various fields .

properties

IUPAC Name

6-amino-5-prop-1-ynyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-2-3-5-4-9-7(11)10-6(5)8/h4H,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNARSZPGNJZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=C(NC(=O)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Propynylcytosine

CAS RN

151091-68-8
Record name 5-Propynylcytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151091688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-PROPYNYLCYTOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C43Y6J5Y2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
OA Amosova, JR Fresco - Nucleic acids research, 1999 - academic.oup.com
Eight base analogs were tested as third strand residues in otherwise homopyrimidine strands opposite each of the ‘direct’ (AT and GC) and ‘inverted’ (TA and CG) Watson-Crick base …
Number of citations: 15 academic.oup.com
A Abakir, W Reik - Nature Chemical Biology, 2023 - nature.com
… In DM-seq, genomic DNA is fragmented, and adaptors that contain deamination-resistant 5-propynylcytosine are ligated to the fragments before the generation of a methylated copy …
Number of citations: 3 www.nature.com
T Wang, JM Fowler, L Liu, CE Loo, M Luo… - Nature Chemical …, 2023 - nature.com
… -resistant adapters, we explored a series of dCTP analogs with increasing steric bulk at C5, including C, 5mC, 5-vinylcytosine (5vC), 5-ethynylcytosine (5eyC) and 5-propynylcytosine (…
Number of citations: 4 www.nature.com
F Seela, S Budow, P Leonard - Organic & Biomolecular Chemistry, 2007 - pubs.rsc.org
… The i-motif formed by oligonucleotide 11 employing four 2′-deoxy-5-propynylcytosine residues (2) is significantly less stable at pH 3.5 (T m = 28 C). According to the low number of 5-…
Number of citations: 26 pubs.rsc.org
A Viswanathan, PW Doetsch - Journal of Biological Chemistry, 1998 - ASBMB
DNA base damage products either formed spontaneously or as a result of exposure to various genotoxic agents were examined for their effects on Escherichia coli RNA polymerase-…
Number of citations: 132 www.jbc.org
M Matteucci - Ciba Foundation Symposium 209 …, 2007 - Wiley Online Library
… Phenoxazine has conferred antisense potency comparable to 5-propynylcytosine substitution to some oligonucleotides in cell culture (RW Wagner & M. Matteucci, unpublished …
Number of citations: 62 onlinelibrary.wiley.com
R Guza, D Kotandeniya, K Murphy… - Nucleic acids …, 2011 - academic.oup.com
… Furthermore, base analogs with extended aromatic systems [5-propynylcytosine (Pr-C), 6-methylpyrrolo[2,3-d]pyrimidine-2(3H)one deoxyribonucleoside (pyrrolo-C), 6-phenylpyrrolo[2,3…
Number of citations: 47 academic.oup.com
R Eritja, E Ferrer, RG García… - Nucleosides & nucleotides, 1999 - Taylor & Francis
Triple helix binding properties of several purine and pyrimidine derivatives are described. Introduction of an amino group at position 8 of adenine and guanine stabilize triple helix. …
Number of citations: 7 www.tandfonline.com
E Matthes, C Lehmann - Nucleic acids research, 1999 - academic.oup.com
Human telomerase is a ribonucleoprotein which uses its internal RNA moiety as a template for telomeric DNA synthesis. This enzyme is up-regulated in most malignant tumors and is …
Number of citations: 63 academic.oup.com
VV Lao, A Darwanto, LC Sowers - Biochemistry, 2010 - ACS Publications
… When R 5 is a propynyl group as illustrated, the structure is 5-propynylcytosine. For the uracil series, when R 5 is H, the structure is uracil. When R 5 is F, the structure is 5-fluorouracil. …
Number of citations: 18 pubs.acs.org

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